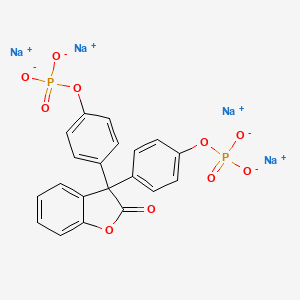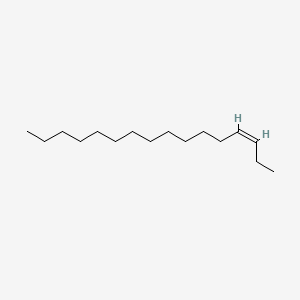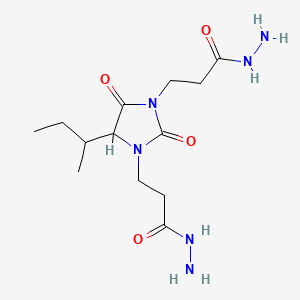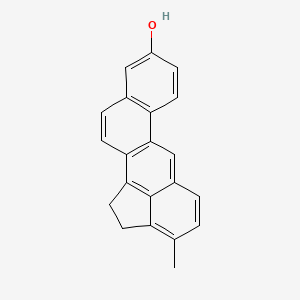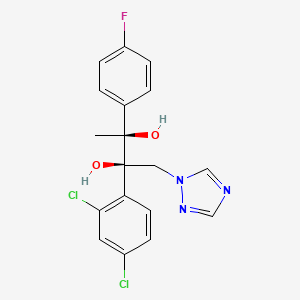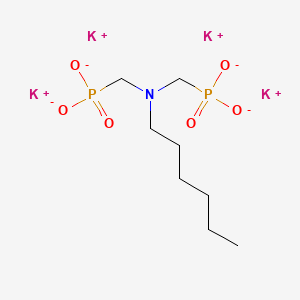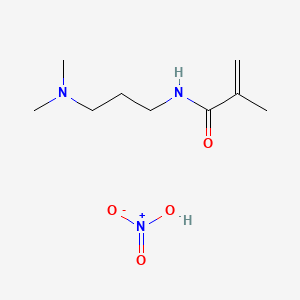
N-(3-(Dimethylamino)propyl)methacrylamide mononitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)methacrylamide mononitrate: is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Dimethylamino)propyl)methacrylamide mononitrate typically involves the reaction of methacryloyl chloride with N,N-dimethylaminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent unwanted side reactions. The product is then purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-(Dimethylamino)propyl)methacrylamide mononitrate undergoes various chemical reactions, including:
Radical Polymerization: This compound can polymerize in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Cross-Linking Reactions: It can form cross-linked networks when reacted with multifunctional cross-linkers.
Common Reagents and Conditions:
Radical Polymerization: Typically carried out in solvents like toluene or dimethylformamide (DMF) at elevated temperatures (60-80°C) with radical initiators.
Cross-Linking: Involves the use of cross-linkers such as ethylene glycol dimethacrylate (EGDMA) under similar conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Polymer Synthesis: Used as a monomer to synthesize pH-responsive hydrogels and other functional polymers.
Biology:
Medicine:
Drug Delivery: Utilized in the development of self-healing hydrogels for controlled drug release applications.
Industry:
Mécanisme D'action
The mechanism by which N-(3-(Dimethylamino)propyl)methacrylamide mononitrate exerts its effects involves its ability to undergo radical polymerization and form cross-linked networks. The dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to changes in pH. This property is particularly useful in drug delivery systems, where the polymer can release its payload in response to the acidic environment of a tumor or the basic environment of the intestines .
Comparaison Avec Des Composés Similaires
- N,N-Dimethylaminopropylacrylamide
- N,N-Dimethylaminopropylmethacrylate
- N,N-Dimethylaminoethylmethacrylate
Comparison: N-(3-(Dimethylamino)propyl)methacrylamide mononitrate is unique due to its specific structure, which provides a balance of hydrophilicity and reactivity. Compared to N,N-Dimethylaminopropylacrylamide, it offers better pH responsiveness and higher reactivity in radical polymerization. N,N-Dimethylaminopropylmethacrylate and N,N-Dimethylaminoethylmethacrylate, while similar, differ in their ester linkages, affecting their polymerization behavior and final polymer properties .
Propriétés
Numéro CAS |
93858-47-0 |
|---|---|
Formule moléculaire |
C9H19N3O4 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;nitric acid |
InChI |
InChI=1S/C9H18N2O.HNO3/c1-8(2)9(12)10-6-5-7-11(3)4;2-1(3)4/h1,5-7H2,2-4H3,(H,10,12);(H,2,3,4) |
Clé InChI |
NVUAAKJOHWIMHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NCCCN(C)C.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


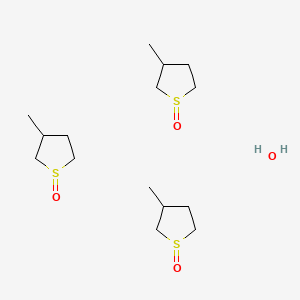
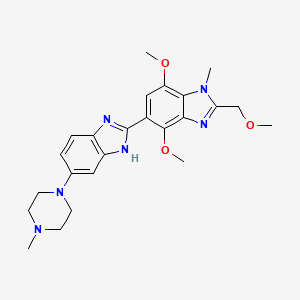

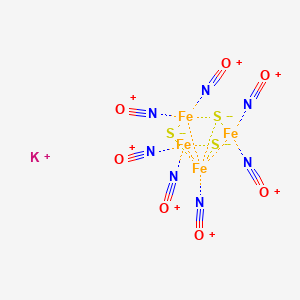
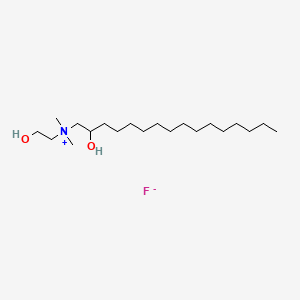
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
